Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate

Lipophilicity logD Permeability

Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate (CAS 848990-58-9) is a pyrido[1,2-a]benzimidazole (PBI) derivative featuring a 4-cyano-3-propyl-substituted fused heterocyclic core and a methyl sulfanylacetate side chain at the 1-position. With a molecular weight of 339.41 g·mol⁻¹ and a calculated logD₇.₄ of 4.12, this compound serves as a versatile, lipophilic ester building block within a compound class that has demonstrated potent in vitro and in vivo antiplasmodial activity against Plasmodium falciparum.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 848990-58-9
Cat. No. B2375358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate
CAS848990-58-9
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=O)OC)C#N
InChIInChI=1S/C18H17N3O2S/c1-3-6-12-9-16(24-11-17(22)23-2)21-15-8-5-4-7-14(15)20-18(21)13(12)10-19/h4-5,7-9H,3,6,11H2,1-2H3
InChIKeyCXMJXWUXOMWKHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate (CAS 848990-58-9): A Differentiated Pyrido[1,2-a]benzimidazole Building Block for Antimalarial Discovery and Medicinal Chemistry


Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate (CAS 848990-58-9) is a pyrido[1,2-a]benzimidazole (PBI) derivative featuring a 4-cyano-3-propyl-substituted fused heterocyclic core and a methyl sulfanylacetate side chain at the 1-position . With a molecular weight of 339.41 g·mol⁻¹ and a calculated logD₇.₄ of 4.12, this compound serves as a versatile, lipophilic ester building block within a compound class that has demonstrated potent in vitro and in vivo antiplasmodial activity against Plasmodium falciparum . The PBI scaffold is recognized for its intrinsic fluorescence properties, which facilitate subcellular accumulation and mechanistic studies in the malaria parasite without the need for extrinsic fluorophores .

Why Generic Substitution of Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate (CAS 848990-58-9) Is Scientifically Unreliable


Superficially similar pyrido[1,2-a]benzimidazole derivatives cannot be interchanged without risking substantial alterations in physicochemical and pharmacokinetic behavior. The methyl sulfanylacetate ester side chain at the 1-position confers a markedly different lipophilicity, ionization profile, and hydrogen-bonding capacity compared to its carboxylic acid analog or amide derivatives . Even within the same scaffold, small structural modifications drastically influence logD, aqueous solubility, and passive membrane permeability—parameters that directly govern in vitro assay compatibility, cellular uptake, and in vivo exposure . Consequently, substituting this specific ester building block with a structurally related PBI compound during library synthesis or SAR exploration may introduce uncontrolled variables, confounding structure–activity relationships and compromising experimental reproducibility.

Quantitative Differentiation Evidence for Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate (CAS 848990-58-9)


Lipophilicity Advantage: logD₇.₄ Differential Between Methyl Ester and Free Carboxylic Acid Analog

At physiological pH (7.4), the target methyl ester (D724-0059) exhibits a calculated logD₇.₄ of 4.12, whereas the corresponding free carboxylic acid analog (D724-0058) displays a logD₇.₄ of -0.03 . This represents a >4 log unit difference in distribution coefficient, indicating that the methyl ester is overwhelmingly in the neutral, membrane-permeant form while the acid remains largely ionized and poorly permeable.

Lipophilicity logD Permeability Drug-likeness

Aqueous Solubility Differential: logSw Comparison Quantifies Solubility Advantage of the Free Acid over the Methyl Ester

The intrinsic aqueous solubility of the methyl ester is substantially lower than that of the free acid: calculated logSw values are -4.36 for the target methyl ester versus -3.87 for the carboxylic acid . While this 0.49 log unit difference confirms reduced water solubility, it also implies that the ester form may require DMSO stock solutions for in vitro assays, whereas the acid offers a broader aqueous formulation window.

Solubility logSw Formulation Assay compatibility

Polar Surface Area and Hydrogen-Bond Donor Reduction: A Favorable Drug-Likeness Profile for the Methyl Ester

The methyl ester eliminates the hydrogen-bond donor (HBD) present in the free acid, resulting in a lower topological polar surface area (tPSA) of 46.2 Ų compared to 54.0 Ų for the acid . Both compounds share six hydrogen-bond acceptor (HBA) sites, but the acid possesses one HBD (the carboxyl OH) while the ester has zero .

Polar surface area Hydrogen bonding Drug-likeness Lipinski rules

Scaffold Bioactivity Context: Antiplasmodial Potency of the Pyrido[1,2-a]benzimidazole Class Validates the Methyl Ester as a Relevant Intermediate

While no direct antiplasmodial IC₅₀ has been reported for the methyl ester itself, the pyrido[1,2-a]benzimidazole class has demonstrated potent in vitro activity against drug-sensitive (NF54) and drug-resistant (K1) P. falciparum strains, with representative PBI compounds achieving IC₅₀ values in the low nanomolar range (e.g., 9–45 nM) . The methyl ester serves as a key intermediate for generating amide derivatives via straightforward aminolysis of the ester functionality; a closely related amide analog (CID 3877694, BDBM31719) has been evaluated for target binding, showing an IC₅₀ of 100,000 nM against human Hsp70, indicating that specific structural modifications of the ester can pivot pharmacological activity .

Antimalarial Plasmodium falciparum Pyrido[1,2-a]benzimidazole SAR

Best-Use Scenarios for Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate (CAS 848990-58-9)


Amide Library Synthesis for Antimalarial Lead Optimization

The methyl ester serves as a direct precursor for the synthesis of diverse amide analogs through reaction with primary or secondary amines under mild conditions. Given the established antiplasmodial potency of the PBI chemotype (IC₅₀ values as low as 9 nM against P. falciparum NF54) , researchers can use this building block to generate focused libraries targeting the parasite's intraerythrocytic cycle, leveraging the scaffold's intrinsic fluorescence for cellular uptake and localization studies . The high logD₇.₄ of 4.12 favors intracellular accumulation, a critical attribute for targeting the parasitophorous vacuole.

Physicochemical Property Tuning via Ester-to-Acid/Amide Interconversion

Procurement of the methyl ester allows controlled modulation of key drug-like properties. Quantitative in silico data show that conversion to the free acid reduces logD₇.₄ by >4 units (from 4.12 to -0.03) while increasing aqueous solubility by ~0.5 log units . This tunability enables systematic exploration of the permeability–solubility trade-off within a single scaffold series, accelerating the identification of leads with balanced PK profiles.

Mechanistic Probe for Hsp70 and Related Chaperone Targets

A closely related amide derivative built from this ester scaffold has been profiled against human Hsp70 (IC₅₀ = 100 μM) . The methyl ester therefore provides an entry point for synthesizing affinity probes, photoaffinity labels, or bifunctional degraders (PROTACs) targeting the Hsp70 chaperone system, which is implicated in cancer and parasitic diseases. The absence of a hydrogen-bond donor (HBD = 0) minimizes undesired interactions, while the cyano group offers a handle for further functionalization.

Screening Collection Enrichment for Phenotypic Antiparasitic Assays

Compound vendors and screening centers wishing to diversify their P. falciparum-focused compound collections can prioritize the methyl ester over the free acid due to its superior membrane permeability (logD₇.₄ 4.12 vs. -0.03) , which ensures adequate intracellular exposure in cell-based phenotypic screens. The compound's ACHIRAL nature simplifies analytical quality control, and its moderate molecular weight (339.41 g·mol⁻¹) aligns with lead-like criteria for fragment-based and HTS libraries.

Quote Request

Request a Quote for Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.